![molecular formula C8H4N2O4 B15211718 1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone CAS No. 877220-92-3](/img/structure/B15211718.png)
1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone is a heterocyclic compound featuring two pyrrole rings connected through a bipyrrole linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone typically involves the condensation of pyrrole derivatives under specific conditions. One common method includes the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron (III) chloride . Another approach involves the cyclization of diols and amines using a manganese complex as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents is optimized to minimize environmental impact and production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the pyrrole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted bipyrrole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the bipyrrole derivative .
Vergleich Mit ähnlichen Verbindungen
- 1H,1’H-2,2’-Bipyrrole
- 1,4-Dihydropyrrolo[3,2-b]pyrrole
- Indole
- 1,4-Dihydroimidazo[4,5-d]imidazole
- 3H,3’H-4,4’-Biimidazole
- Benzimidazole
Uniqueness: 1H,1’H-[3,3’-Bipyrrole]-2,2’,5,5’-tetraone stands out due to its unique bipyrrole structure, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
Eigenschaften
CAS-Nummer |
877220-92-3 |
|---|---|
Molekularformel |
C8H4N2O4 |
Molekulargewicht |
192.13 g/mol |
IUPAC-Name |
3-(2,5-dioxopyrrol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C8H4N2O4/c11-5-1-3(7(13)9-5)4-2-6(12)10-8(4)14/h1-2H,(H,9,11,13)(H,10,12,14) |
InChI-Schlüssel |
CDCMCFWSNRFWAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC1=O)C2=CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


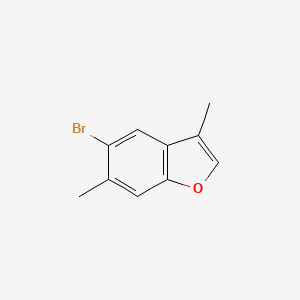
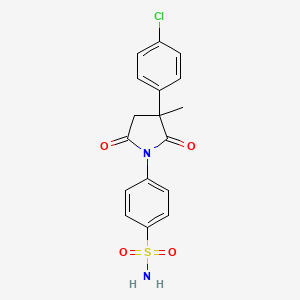
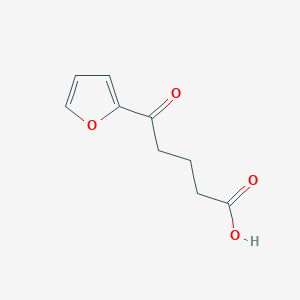

![4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15211660.png)
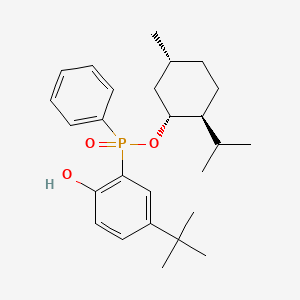
![2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B15211668.png)
![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)
![1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one](/img/structure/B15211689.png)
![3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-](/img/structure/B15211693.png)
![N-[2-(Butan-2-yl)-6-ethylphenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B15211697.png)
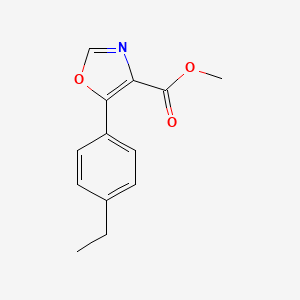
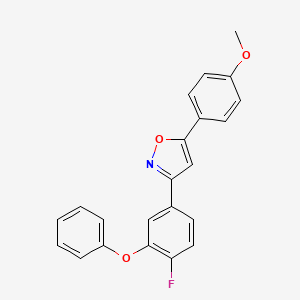
![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)
